



Spectroscopic Profile of 3-(4-Aminophenyl)propionic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-(4-Aminophenyl)propionic acid

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This technical guide provides a comprehensive overview of the spectral data for **3-(4-Aminophenyl)propionic acid** (CAS No. 2393-17-1), a compound of interest in various research and development applications. This document outlines its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of **3-(4-Aminophenyl)propionic acid**.

Table 1: ¹H NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 400 MHz



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~12.0 (Broad)	Singlet	1H	Carboxylic Acid (- COOH)
6.86	Doublet	2H	Aromatic (H-2, H-6)
6.48	Doublet	2H	Aromatic (H-3, H-5)
4.85 (Broad)	Singlet	2H	Amine (-NH ₂)
2.64	Triplet	2H	-CH ₂ -Ar
2.42	Triplet	2H	-CH2-COOH

Note: The chemical shifts for the amine and carboxylic acid protons are broad and can vary with concentration and temperature.

Table 2: 13 C NMR Spectral Data

As of the latest search, publicly accessible, experimentally verified ¹³C NMR spectral data for **3- (4-Aminophenyl)propionic acid** could not be located in the referenced databases.

Table 3: Infrared (IR) Spectral Data

Sample Preparation: KBr Pellet/Nujol Mull



Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
3400 - 3200	Strong, Broad	N-H stretch (Amine)
3300 - 2500	Very Broad	O-H stretch (Carboxylic Acid)
~3000	Medium	C-H stretch (Aromatic)
~2900	Medium	C-H stretch (Aliphatic)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1520	Strong	C=C stretch (Aromatic) & N-H bend (Amine)
~1440	Medium	C-H bend (Aliphatic)
~1230	Medium	C-O stretch (Carboxylic Acid)
~820	Strong	para-disubstituted C-H bend (Aromatic)

Table 4: Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI) at 75 eV

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
165	31.4	[M] ⁺ (Molecular Ion)
106	100.0	[M - COOH - H ₂]+
77	4.3	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: A sample of approximately 5-10 mg of **3-(4-Aminophenyl)propionic acid** is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A 400 MHz NMR spectrometer is used for the analysis.
- ¹H NMR Acquisition:
 - The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
 - A standard one-pulse sequence is used to acquire the proton spectrum.
 - Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1 2 seconds, and an acquisition time of 2-3 seconds.
 - Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of 3-(4-Aminophenyl)propionic acid is finely ground with ~100 mg
 of dry potassium bromide (KBr) using an agate mortar and pestle.
 - The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is utilized for the analysis.
- Data Acquisition:
 - A background spectrum of the empty sample compartment is recorded.
 - The KBr pellet is placed in the sample holder.



- The sample spectrum is recorded over a range of 4000-400 cm⁻¹.
- Typically, 16 to 32 scans are averaged to obtain the final spectrum.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

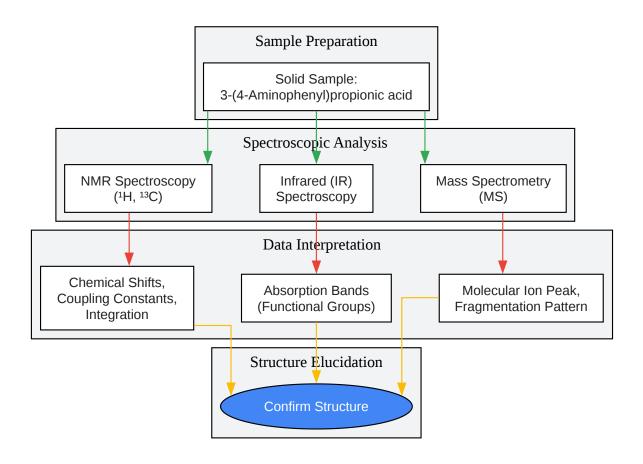
Mass Spectrometry (MS)

- Sample Introduction: A small amount of the solid sample is introduced directly into the ion source using a direct insertion probe.[1]
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.[1]
- Ionization: The sample is vaporized and bombarded with a beam of electrons with an energy of 75 eV to induce ionization and fragmentation.[1]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Data Acquisition: The detector measures the abundance of each ion, and a mass spectrum is generated by plotting ion intensity versus m/z.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like **3-(4-Aminophenyl)propionic acid**.





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Caption: Workflow for Spectroscopic Identification.

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References

• 1. 3-(4-AMINOPHENYL)PROPIONIC ACID(2393-17-1) 13C NMR [m.chemicalbook.com]



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